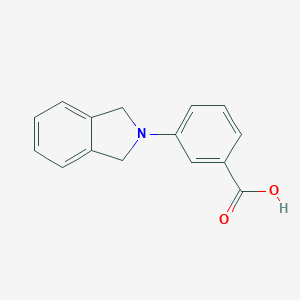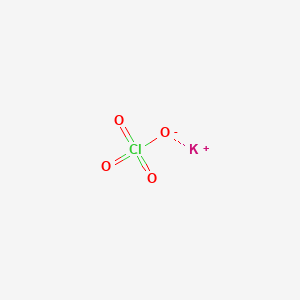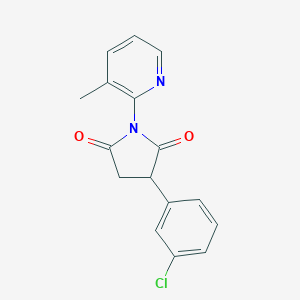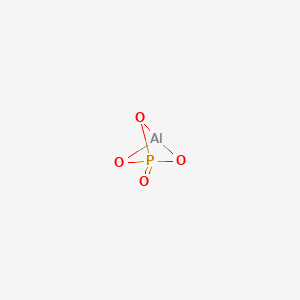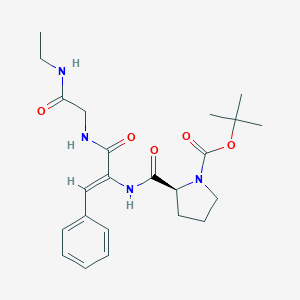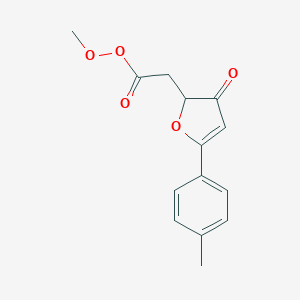
Methyl 2,3-dihydro-2-hydroxy-5-(4-methylphenyl)-3-oxo-2-furanacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dihydro-2-hydroxy-5-(4-methylphenyl)-3-oxo-2-furanacetate is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This molecule is commonly referred to as "MDHF" and has been shown to possess a range of interesting biological properties.
Applications De Recherche Scientifique
MDHF has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases and conditions. Additionally, MDHF has been shown to exhibit antioxidant properties, which could make it useful in the treatment of age-related diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of MDHF is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain, and their inhibition by MDHF could explain its anti-inflammatory and analgesic properties.
Effets Biochimiques Et Physiologiques
MDHF has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to possess antipyretic properties, meaning that it can reduce fever. Additionally, MDHF has been shown to exhibit antioxidant properties, which could make it useful in the treatment of age-related diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MDHF in lab experiments is its well-characterized chemical structure, which makes it easy to synthesize and purify. Additionally, its potential applications in the field of medicinal chemistry make it an interesting molecule to study. However, one limitation of using MDHF in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on MDHF. One area of interest is its potential applications in the treatment of age-related diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new analogs of MDHF with improved properties, such as increased solubility or potency.
Méthodes De Synthèse
MDHF can be synthesized using a variety of methods, including the reaction of 2,3-dihydroxy-5-(4-methylphenyl)-2-furanone with methyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product can then be purified using chromatographic techniques such as flash chromatography or preparative HPLC.
Propriétés
Numéro CAS |
139266-65-2 |
|---|---|
Nom du produit |
Methyl 2,3-dihydro-2-hydroxy-5-(4-methylphenyl)-3-oxo-2-furanacetate |
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
methyl 2-[5-(4-methylphenyl)-3-oxofuran-2-yl]ethaneperoxoate |
InChI |
InChI=1S/C14H14O5/c1-9-3-5-10(6-4-9)12-7-11(15)13(18-12)8-14(16)19-17-2/h3-7,13H,8H2,1-2H3 |
Clé InChI |
MFLXSEBIOBDWRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(O2)CC(=O)OOC |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)C(O2)CC(=O)OOC |
Synonymes |
methyl 2-[5-(4-methylphenyl)-3-oxo-2-furyl]ethaneperoxoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



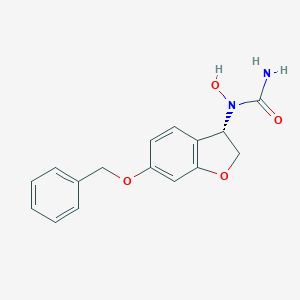
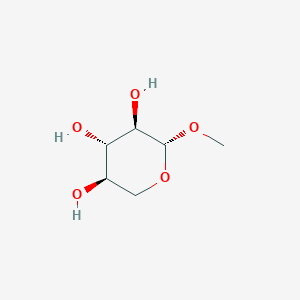
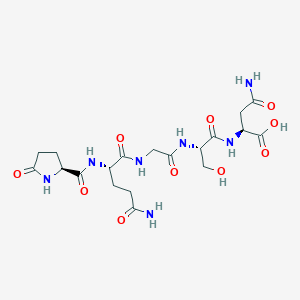

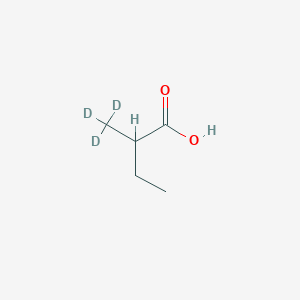
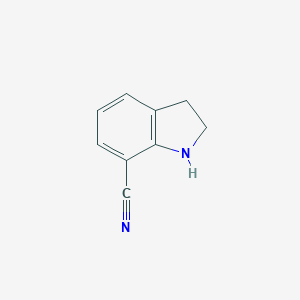
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
